Bcl-2/Mcl-1-IN-1

Description

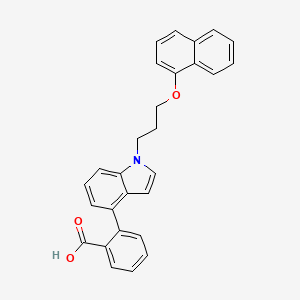

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H23NO3 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-[1-(3-naphthalen-1-yloxypropyl)indol-4-yl]benzoic acid |

InChI |

InChI=1S/C28H23NO3/c30-28(31)25-12-4-3-11-23(25)22-13-6-14-26-24(22)16-18-29(26)17-7-19-32-27-15-5-9-20-8-1-2-10-21(20)27/h1-6,8-16,18H,7,17,19H2,(H,30,31) |

InChI Key |

ZWXUHEMCQWSXNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCN3C=CC4=C(C=CC=C43)C5=CC=CC=C5C(=O)O |

Origin of Product |

United States |

Bcl 2/mcl 1 in 1: Compound Overview and Design Principles

The Blueprint for Dual Bcl-2/Mcl-1 Inhibitors

The development of effective dual inhibitors for Bcl-2 and Mcl-1 is a complex process aimed at overcoming resistance mechanisms that arise from the redundancy of these anti-apoptotic proteins. oncotarget.com A multifaceted approach, integrating computational and experimental techniques, is essential for the creation of potent and selective compounds.

Architecting Molecules Through Structure-Based Design

Structure-based drug design is a cornerstone in the development of dual Bcl-2/Mcl-1 inhibitors. This rational approach leverages the three-dimensional structures of the target proteins to design molecules with high affinity and specificity. nih.gov By analyzing the BH3 binding grooves of both Bcl-2 and Mcl-1, researchers can identify key similarities and differences to guide the design of a single molecule that can effectively bind to both. nih.gov For instance, a scaffold-hopping strategy, moving from an indole (B1671886) to an indazole framework, has been successfully employed to develop dual inhibitors. rsc.org This method allows for the exploration of new chemical space while maintaining key interactions within the binding pockets.

One successful example of structure-based design involved the optimization of a hit compound with a 2-(1H-indol-4-yl)benzoic acid scaffold. nih.gov This led to the identification of compounds with submicromolar binding affinities for both Bcl-2 and Mcl-1. nih.gov Similarly, a structure-based scaffold-hopping approach was used to design a new inhibitor, S1-11, by replacing a thiomorpholine (B91149) group with a piperazine (B1678402) group, resulting in potent dual binding capabilities. hsetdata.comresearchgate.net

Identifying Starting Points with Fragment-Based Discovery

Fragment-based drug discovery (FBDD) is another powerful technique for identifying initial hit compounds. nih.gov This method involves screening libraries of small, low-molecular-weight fragments to find those that bind to the target protein, albeit with low affinity. These fragments then serve as starting points for building more potent and larger drug-like molecules. acs.org

Nuclear magnetic resonance (NMR)-based screening of fragment libraries has been instrumental in identifying chemically distinct hits that bind to different sites on Mcl-1. nih.gov These fragments can then be merged or grown to create lead compounds with significantly improved binding affinity. nih.gov This approach led to the discovery of potent Mcl-1 inhibitors with dissociation constants of less than 100 nM. nih.gov The success of FBDD is exemplified by the development of venetoclax (B612062), a potent Bcl-2 inhibitor, which originated from fragment-based screening. acs.org

Refining Molecules Through Medicinal Chemistry

Medicinal chemistry strategies are crucial for optimizing the lead compounds identified through structure-based design and fragment-based discovery. This involves a systematic process of chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, the elaboration of a novel N2-substituted, indazole-3-carboxylic acid lead into a family of indazole-3-acylsulfonamides resulted in improved inhibition of both Mcl-1 and Bcl-2. rsc.org

Optimization efforts often focus on improving interactions with specific pockets within the BH3 binding groove. The introduction of hindered rotation along a biaryl axis has been shown to confer high selectivity for Mcl-1. nih.gov Furthermore, offsetting the negative charge of an anchoring carboxylate group can enhance cellular activity. nih.gov These iterative cycles of design, synthesis, and testing are fundamental to developing clinically viable dual inhibitors.

Ensuring Precision with Specificity and Selectivity Profiling

A critical aspect of developing dual inhibitors is ensuring their specificity for Bcl-2 and Mcl-1 over other members of the Bcl-2 family, such as Bcl-xL. rsc.org Inhibition of Bcl-xL can lead to on-target toxicities like thrombocytopenia. rsc.org Therefore, extensive selectivity profiling is conducted to assess the binding affinity of the compound against a panel of Bcl-2 family proteins.

For example, a series of dual Bcl-2/Mcl-1 inhibitors were developed that exhibited potent binding to Bcl-2 and Mcl-1 without any significant affinity for Bcl-xL. nih.gov Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) analysis is a common method used to determine the inhibitory activity of compounds by measuring the displacement of a fluorescently labeled BH3 peptide from the target protein. nih.gov This detailed profiling ensures the development of a therapeutic agent with a favorable safety profile.

Molecular Dance: Interactions and Binding Affinity

The efficacy of Bcl-2/Mcl-1-IN-1 and similar dual inhibitors is rooted in their ability to mimic the natural binding partners of Bcl-2 and Mcl-1, the pro-apoptotic BH3-only proteins. dovepress.com This mimicry allows them to occupy the BH3 binding groove, thereby preventing the sequestration of pro-apoptotic proteins and promoting cell death.

Engaging the BH3 Binding Grooves of Bcl-2 and Mcl-1

The anti-apoptotic function of Bcl-2 and Mcl-1 is mediated through a surface groove known as the BH3 binding groove. mdpi.com This groove is responsible for sequestering pro-apoptotic proteins like Bak and Bax. dovepress.com Dual inhibitors are designed to fit snugly into this hydrophobic groove on both proteins. mdpi.com

While Bcl-2 and Mcl-1 share structural similarities, there are key differences in their BH3 binding grooves that can be exploited for the design of dual inhibitors. acs.org The binding of these inhibitors is driven by a combination of hydrophobic interactions and hydrogen bonds with key residues within the groove. acs.org For example, computational docking studies can predict the binding modes of these inhibitors and identify crucial interactions. aacrjournals.org X-ray crystallography of inhibitor-protein complexes provides detailed structural information, confirming the binding mode and guiding further optimization. nih.gov

The binding affinity of these inhibitors is a critical determinant of their potency. The table below presents the binding affinities of several representative dual Bcl-2/Mcl-1 inhibitors for their target proteins, illustrating the potency that can be achieved through rational design.

| Compound | Bcl-2 K_i (μM) | Mcl-1 K_i_ (μM) | Bcl-xL K_i_ (μM) |

| 9o nih.gov | 0.66 | 0.07 | - |

| S1-11 hsetdata.comresearchgate.net | 0.82 ± 0.06 | 0.43 ± 0.01 | - |

| TW-37 dovepress.com | 0.29 | 0.26 | 1.11 |

K_i_ (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i_ value indicates a higher binding affinity. Data is illustrative of achievable potencies for dual inhibitors.

Displacement of Pro-apoptotic BH3-only Proteins

The mechanism of action for BH3 mimetic drugs, including this compound, is centered on disrupting the protein-protein interactions that suppress apoptosis. researchgate.net Anti-apoptotic proteins like Bcl-2 and Mcl-1 function by binding to and sequestering pro-apoptotic proteins through a hydrophobic groove on their surface. aacrjournals.org This sequestration applies to two types of pro-apoptotic partners: the "activator" BH3-only proteins (e.g., BIM, PUMA, and tBID) and the "effector" proteins (BAX and BAK). nih.gov

According to the indirect or "displacement" model of apoptosis, anti-apoptotic proteins keep cell death in check by holding these activators and effectors in an inert state. aacrjournals.orgresearchgate.net The BH3-only proteins are considered essential initiators of apoptosis. plos.orgashpublications.org They are classified based on their binding preferences for the various anti-apoptotic Bcl-2 family members. nih.gov Some, like BIM and PUMA, are promiscuous and can bind to all anti-apoptotic proteins, making them potent inducers of cell death. aacrjournals.orgnih.gov Others, known as "sensitizers," are more selective; for example, NOXA preferentially binds to Mcl-1, while BAD binds to Bcl-2, Bcl-xL, and Bcl-w but not Mcl-1. aacrjournals.orgnih.govtandfonline.com

This compound and other BH3 mimetics function by occupying the same hydrophobic groove on Bcl-2 and Mcl-1 that the BH3-only proteins would normally bind to. aacrjournals.orgresearchgate.net By competitively binding to this site, the inhibitor displaces the sequestered pro-apoptotic proteins. researchgate.netnih.gov For instance, research on combinations of selective inhibitors has shown that an Mcl-1 inhibitor like S63845 disrupts Mcl-1/BIM complexes, while a Bcl-2 inhibitor like Venetoclax disrupts Bcl-2/BIM complexes. nih.gov This displacement liberates "activator" BH3-only proteins like BIM, which are then free to directly engage and activate the effector proteins BAX and BAK. researchgate.netnih.gov Once activated, BAX and BAK oligomerize in the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade that executes apoptosis. nih.gov

This displacement mechanism is critical because inhibiting only one anti-apoptotic protein can lead to a compensatory shift. For example, inhibiting Bcl-2 with Venetoclax can free BIM, but if Mcl-1 levels are high, Mcl-1 can then sequester the liberated BIM, preventing apoptosis. oaepublish.comnih.gov This underscores the rationale for a dual inhibitor that can simultaneously block both Bcl-2 and Mcl-1, ensuring the complete release of pro-apoptotic activators to effectively trigger cell death. nih.gov

Table 2: Binding Selectivity of Key BH3-only Proteins

| BH3-only Protein | Primary Anti-apoptotic Targets | Classification |

| BIM | Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1 | Promiscuous Activator nih.govtandfonline.com |

| PUMA | Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1 | Promiscuous Activator nih.govplos.org |

| NOXA | Mcl-1, A1 | Selective Sensitizer aacrjournals.orgnih.govtandfonline.com |

| BAD | Bcl-2, Bcl-xL, Bcl-w | Selective Sensitizer aacrjournals.orgnih.govtandfonline.com |

Mechanisms of Action of Bcl 2/mcl 1 in 1 at the Cellular and Molecular Level

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

A critical and irreversible step in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govportlandpress.com This event leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov The inhibition of Bcl-2 and Mcl-1 by Bcl-2/Mcl-1-IN-1 directly triggers MOMP. nih.govhep.com.cn

The executioners of MOMP are the pro-apoptotic effector proteins Bax and Bak. portlandpress.comnih.gov In healthy cells, these proteins are kept in an inactive state by the anti-apoptotic proteins Bcl-2 and Mcl-1. pnas.orgrupress.org this compound, by binding to the BH3-binding groove of Bcl-2 and Mcl-1, disrupts their interaction with Bax and Bak. frontiersin.orgashpublications.org This liberates Bax and Bak, allowing them to undergo a conformational change, activate, and form oligomers (homo-oligomerization) within the mitochondrial outer membrane. acs.orgmdpi.com These oligomers create pores in the membrane, leading to MOMP. portlandpress.commdpi.com

The permeabilization of the outer mitochondrial membrane allows for the release of several pro-apoptotic factors, most notably cytochrome c. nih.govnih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1). nih.govacs.orgresearchgate.net This binding, in the presence of dATP/ATP, triggers the formation of a large protein complex known as the apoptosome. nih.govacs.orgmdpi.com The apoptosome then serves as a platform for the activation of initiator caspases. nih.govresearchgate.net

Caspase Cascade Activation and Execution of Apoptosis

The formation of the apoptosome initiates a proteolytic cascade involving a family of cysteine proteases called caspases. nih.govresearchgate.net The apoptosome recruits and activates pro-caspase-9, an initiator caspase. nih.govresearchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for dismantling the cell by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net This includes the cleavage of proteins like PARP, which is often used as a marker for apoptosis. nih.gov

Modulation of Bcl-2 Family Protein Dynamics

Beyond directly liberating Bax and Bak, the inhibition of Bcl-2 and Mcl-1 by this compound also impacts the broader dynamics of the Bcl-2 protein family.

The Bcl-2 family also includes a group of pro-apoptotic proteins known as BH3-only proteins (e.g., Bim, Puma, Bad, Noxa). nih.govrupress.org These proteins act as sensors of cellular stress and can either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 members. rupress.orgamazonaws.com In many cancer cells, anti-apoptotic proteins like Bcl-2 and Mcl-1 sequester these BH3-only proteins, preventing them from triggering apoptosis. haematologica.orgnih.govrupress.org By occupying the binding grooves of Bcl-2 and Mcl-1, this compound can displace these sequestered BH3-only proteins. haematologica.orgamazonaws.com This release of activator BH3-only proteins further contributes to the activation of Bax and Bak and the induction of apoptosis. rupress.orgamazonaws.com

Mcl-1 is a protein with a notably short half-life, and its levels are tightly regulated by proteasomal degradation. nih.govrupress.org Interestingly, some small molecule inhibitors of Mcl-1 have been shown to paradoxically increase Mcl-1 protein stability. frontiersin.orgaacrjournals.org This phenomenon is thought to be a result of the inhibitor binding to Mcl-1, which can interfere with its ubiquitination and subsequent degradation. frontiersin.orgaacrjournals.org Some Mcl-1 inhibitors can disrupt the interaction between Mcl-1 and proteins that promote its degradation, such as the E3 ubiquitin ligase Mule, and enhance its deubiquitination by enzymes like USP9x. frontiersin.orgaacrjournals.org While seemingly counterintuitive, this stabilization may not necessarily negate the pro-apoptotic effect, as the inhibitor-bound Mcl-1 is functionally inactive in its anti-apoptotic role.

Interactive Data Table: Key Proteins in the Apoptotic Pathway

| Protein | Family | Function in Apoptosis | Interaction with this compound |

| Bcl-2 | Anti-apoptotic | Inhibits apoptosis by sequestering pro-apoptotic proteins. | Directly inhibited. |

| Mcl-1 | Anti-apoptotic | Inhibits apoptosis by sequestering pro-apoptotic proteins. | Directly inhibited. |

| Bax | Pro-apoptotic (Effector) | Forms pores in the mitochondrial outer membrane (MOMP). | Activated upon release from Bcl-2/Mcl-1. |

| Bak | Pro-apoptotic (Effector) | Forms pores in the mitochondrial outer membrane (MOMP). | Activated upon release from Bcl-2/Mcl-1. |

| Cytochrome c | Pro-apoptotic (Factor) | Released from mitochondria; initiates apoptosome formation. | Release is a downstream effect of MOMP. |

| Apaf-1 | Adaptor Protein | Forms the apoptosome with cytochrome c. | Activated by released cytochrome c. |

| Caspase-9 | Initiator Caspase | Activated by the apoptosome. | Activated downstream of apoptosome formation. |

| Caspase-3 | Effector Caspase | Executes apoptosis by cleaving cellular substrates. | Activated by caspase-9. |

| Bim | Pro-apoptotic (BH3-only) | Activates Bax/Bak and inhibits anti-apoptotic proteins. | Released from sequestration by Bcl-2/Mcl-1. |

| Puma | Pro-apoptotic (BH3-only) | Activates Bax/Bak and inhibits anti-apoptotic proteins. | Released from sequestration by Bcl-2/Mcl-1. |

| Noxa | Pro-apoptotic (BH3-only) | Primarily inhibits Mcl-1. | Released from sequestration by Mcl-1. |

Preclinical Efficacy and Therapeutic Potential

In Vitro Studies in Cancer Cell Lines

Cytotoxicity and Apoptotic Induction Assays

Dual inhibitors of Bcl-2 and Mcl-1, such as TW-37, have demonstrated significant single-agent cytotoxicity in neuroblastoma cell lines. cancerindex.org Studies have shown that treatment with these inhibitors leads to increased apoptosis and reduced proliferation rates in various cancer cell lines. cancerindex.org For instance, in neuroblastoma, the knockdown of either Bcl-2 or Mcl-1 individually has been shown to induce apoptosis. cancerindex.org The mechanism of action involves the disruption of heterodimer complexes between pro-apoptotic proteins like BAX and anti-apoptotic proteins such as Mcl-1 or Bcl-2, which in turn triggers apoptotic cell death. dovepress.com

The efficacy of dual inhibition is often evaluated using cell viability assays, apoptosis assays, and proliferation assays. cancerindex.org For example, the small molecule inhibitor TW-37 has been shown to have strong cytotoxic effects on neuroblastoma cell lines, including IMR5 and Kelly cells. cancerindex.org

Synergy with Other Therapeutic Modalities

The combination of Bcl-2 and Mcl-1 inhibitors with other therapeutic agents has shown synergistic effects in various cancer models. This includes enhanced efficacy when combined with chemotherapy, targeted therapies, and other BH3-mimetics.

Synergy with Chemotherapy:

Pre-exposure of lymphoma cells to a dual Bcl-2/Mcl-1 inhibitor has been found to significantly enhance the antitumor activity of standard chemotherapy regimens like cyclophosphamide–doxorubicin–vincristine–prednisone (CHOP), both in laboratory cell cultures and in animal models. dovepress.com In osteosarcoma cells, depleting Mcl-1 has been shown to reverse resistance to cisplatin (B142131) and doxorubicin. dovepress.com Furthermore, combining a novel oncolytic adenovirus with cisplatin has been shown to downregulate the expression of Mcl-1 and Bcl-2, leading to increased apoptosis in cancer cells. spandidos-publications.com

Synergy with Targeted Therapies:

The combination of Bcl-2 and Mcl-1 inhibitors demonstrates potent synergy. For instance, the Mcl-1 inhibitor S63845 and the Bcl-2 inhibitor venetoclax (B612062) show a clear synergistic effect in multiple myeloma cells. nih.gov This is particularly relevant as high levels of Mcl-1 are associated with resistance to venetoclax. nih.gov The combination of these inhibitors can overcome compensatory upregulation of one anti-apoptotic protein when the other is inhibited. nih.gov

In B-cell acute lymphoblastic leukemia (B-ALL), the combination of Bcl-2 and Mcl-1 inhibitors has been reported to be synergistic and more effective than standard chemotherapeutics and tyrosine kinase inhibitors (TKIs) in primary patient samples. ashpublications.org In Philadelphia chromosome-positive (Ph+) B-ALL, combining Bcl-2 or Mcl-1 inhibition with dasatinib (B193332) showed potent cell killing. ashpublications.org

The table below summarizes the synergistic effects observed in various cancer types:

| Cancer Type | Combination Therapy | Observed Effect |

| Lymphoma | Bcl-2/Mcl-1 inhibitor + CHOP | Enhanced antitumor activity |

| Osteosarcoma | Mcl-1 depletion + Cisplatin/Doxorubicin | Reversal of chemoresistance |

| Multiple Myeloma | S63845 (Mcl-1i) + Venetoclax (Bcl-2i) | Synergistic apoptotic induction |

| B-cell Acute Lymphoblastic Leukemia | Bcl-2i + Mcl-1i | Superior efficacy over standard chemotherapy and TKIs |

| Ph+ B-cell Acute Lymphoblastic Leukemia | Bcl-2i/Mcl-1i + Dasatinib | Potent cell killing |

Assessment of Apoptotic Priming and Dependency

The concept of "apoptotic priming" refers to how close a cell is to the threshold of apoptosis. BH3 profiling is a technique used to assess a cell's dependence on specific anti-apoptotic proteins like Bcl-2 and Mcl-1 for survival. researchgate.net This method can help predict sensitivity to BH3-mimetic drugs. researchgate.net

In many hematologic malignancies, cancer cells are highly primed for apoptosis and depend on anti-apoptotic proteins to survive. haematologica.org For example, in some leukemias, dual inhibition of Bcl-2 and Mcl-1 is effective because the cancer cells are co-dependent on both proteins. researchgate.net

Dynamic BH3 profiling can reveal shifts in dependency. For instance, treating cells with a Bcl-2/Bcl-xL inhibitor can increase their dependency on Mcl-1. ashpublications.org Conversely, treatment with an Mcl-1 inhibitor can increase reliance on Bcl-2 and Bcl-xL. ashpublications.org This highlights the rationale for co-targeting multiple anti-apoptotic proteins to overcome resistance. ashpublications.org In multiple myeloma, for example, the combination of S63845 and venetoclax was shown to overcome the shift in dependency to different anti-apoptotic proteins that was observed with single-agent therapy. nih.gov

In Vivo Studies in Preclinical Animal Models

Efficacy in Xenograft Models

The combination of Bcl-2 and Mcl-1 inhibitors has demonstrated significant efficacy in various xenograft models of cancer, where human cancer cells are implanted into immunodeficient mice.

In a multiple myeloma xenograft model, the combination of the Mcl-1 inhibitor S63845 and the Bcl-2 inhibitor venetoclax showed potent anti-tumor effects. nih.gov Mechanistic studies in these models revealed that the combination therapy effectively disrupted the binding of both Mcl-1 and Bcl-2 to the pro-apoptotic protein BIM. nih.gov

In high-risk B-cell acute lymphoblastic leukemia (B-ALL), combined targeting of Bcl-2 and Mcl-1 eradicated the disease in patient-derived xenograft (PDX) models of both Ph-negative and Ph-positive B-ALL. ashpublications.org Similarly, in acute myeloid leukemia (AML), the combination of venetoclax with an Mcl-1 inhibitor markedly reduced leukemia growth and prolonged survival in a systemic AML xenograft mouse model. haematologica.org This combination was also effective in two patient-derived xenograft models. haematologica.org

The table below presents findings from various xenograft model studies:

| Cancer Model | Therapeutic Combination | Key Findings |

| Multiple Myeloma | S63845 + Venetoclax | Potent anti-tumor effect, disruption of Mcl-1/BIM and Bcl-2/BIM complexes. nih.gov |

| High-Risk B-ALL (PDX) | Bcl-2 inhibitor + Mcl-1 inhibitor | Eradication of leukemia in Ph- and Ph+ B-ALL models. ashpublications.org |

| Acute Myeloid Leukemia | Venetoclax + Mcl-1 inhibitor | Reduced leukemia growth and prolonged survival. haematologica.org |

| Neuroblastoma | TW-37 (dual Bcl-2/Mcl-1 inhibitor) | Decrease in tumor growth and improved survival. cancerindex.org |

| Advanced Melanoma | ABT-199 (Bcl-2i) + S63845 (Mcl-1i) | Inhibition of tumor growth. |

Efficacy in Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) provide a valuable tool for studying cancer in an environment with an intact immune system and tumor microenvironment. tandfonline.comtandfonline.com These models have been instrumental in demonstrating the critical role of Mcl-1 in the development and maintenance of certain tumors. tandfonline.comtandfonline.com

Studies using GEMMs have shown that Mcl-1 is essential for the survival of various tumor types. nih.gov For instance, in mouse models of lymphoma driven by the Myc oncogene, the leukemias that develop often depend on either Bcl-2 or Mcl-1 for their survival. rupress.org Comparing these models revealed that leukemias dependent on Mcl-1 were more sensitive to a range of chemotherapeutic agents than those dependent on Bcl-2. rupress.org This suggests that the specific anti-apoptotic dependency of a tumor can influence its response to therapy.

The development of humanized Mcl-1 mouse models, where the mouse Mcl-1 gene is replaced with its human counterpart, has further facilitated preclinical studies of Mcl-1 inhibitors. nih.gov These models are crucial for evaluating the efficacy and potential toxicities of new drugs targeting human Mcl-1. nih.gov

Tumor Growth Inhibition and Regression

Preclinical studies have demonstrated the potential of dual inhibition of B-cell lymphoma-2 (Bcl-2) and Myeloid Cell Leukemia-1 (Mcl-1) to inhibit tumor growth and induce regression across a range of cancer models. The rationale for targeting both proteins lies in their frequent overexpression in various cancers, which contributes to therapeutic resistance. nih.govaacrjournals.org Mcl-1, in particular, is one of the most frequently amplified genes in cancer and plays a critical role in the survival of cancer cells. nih.gov

The development of BH3 mimetics, small molecules that mimic the action of pro-apoptotic BH3-only proteins, has enabled the specific targeting of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov By binding to the BH3-binding groove of these proteins, inhibitors can unleash the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cell death. nih.gov

In preclinical models, the dual targeting of Bcl-2 and Mcl-1 has shown significant anti-tumor activity. For instance, in models of non-small cell lung cancer (NSCLC), the combination of Mcl-1 inhibitors with inhibitors of other signaling pathways, such as FGFR, MEK, or BRAF, has effectively reduced cell proliferation in vitro and tumor growth in vivo. mdpi.com Similarly, combinations of Mcl-1 inhibitors with chemotherapy or HER2-targeted therapies have demonstrated efficacy in inhibiting the growth of triple-negative and HER2-positive breast cancer. mdpi.com

One of the key advantages of dual Bcl-2/Mcl-1 inhibition is its ability to overcome resistance mechanisms. Overexpression of Mcl-1 is a known mechanism of resistance to Bcl-2 inhibitors like venetoclax. aacrjournals.orgfrontiersin.org Preclinical studies have shown that Mcl-1 inhibition can reverse this resistance. frontiersin.org For example, in acute myeloid leukemia (AML) cell lines and patient-derived xenografts (PDXs), Mcl-1 inhibition overcame venetoclax resistance. nih.gov

Furthermore, dual inhibitors have demonstrated the ability to achieve complete and long-term tumor regression in xenograft models of small cell lung cancer (SCLC). mdpi.com In pancreatic cancer, a selective Mcl-1 inhibitor, UMI-77, effectively inhibited tumor growth in a BxPC-3 xenograft model. aacrjournals.org These findings highlight the broad potential of targeting Mcl-1, either alone or in combination with Bcl-2 inhibitors, to induce tumor regression in various cancer types.

Preclinical Studies on Tumor Growth Inhibition by Targeting Bcl-2 and Mcl-1

| Cancer Type | Model | Therapeutic Approach | Key Findings | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | In vitro & in vivo | Mcl-1 inhibitor + FGFR/MEK/BRAF inhibitor | Reduced cell proliferation and tumor growth | mdpi.com |

| Breast Cancer (Triple-Negative & HER2-positive) | Not specified | Mcl-1 inhibitor + Chemotherapy/HER2-targeted therapy | Inhibited tumor growth | mdpi.com |

| Small Cell Lung Cancer (SCLC) | Xenograft | Dual Bcl-2/Bcl-xL inhibitor (BM-1197) | Complete and long-term tumor regression | mdpi.com |

| Pancreatic Cancer | Xenograft (BxPC-3) | Mcl-1 inhibitor (UMI-77) | Inhibited tumor growth | aacrjournals.org |

| Acute Myeloid Leukemia (AML) | Cell lines & PDXs | Mcl-1 inhibition | Overcame venetoclax resistance | nih.gov |

| Melanoma | In vitro & in vivo | Mcl-1 inhibitor (AZD5991) + BRAF/MEK inhibitor | Synergistic killing of melanoma cells | frontiersin.org |

Therapeutic Applications Across Malignancies (Preclinical Focus)

The dysregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 is a hallmark of many hematological malignancies, making them prime therapeutic targets. aacrjournals.orgnih.gov Overexpression of these proteins is associated with poor prognosis and resistance to conventional therapies. aacrjournals.org

In Acute Myeloid Leukemia (AML) , both Bcl-2 and Mcl-1 are crucial for the survival of leukemic cells. researchgate.net Mcl-1 levels are often high in newly diagnosed AML patients and are associated with relapse. nih.gov While the Bcl-2 inhibitor venetoclax has shown significant efficacy in AML, resistance often emerges due to the upregulation of Mcl-1. aacrjournals.orgresearchgate.net Preclinical studies have consistently demonstrated that combining Bcl-2 and Mcl-1 inhibitors can overcome this resistance and lead to synergistic killing of AML cells. nih.govresearchgate.net

Multiple Myeloma (MM) cells are also highly dependent on Mcl-1 for survival. frontiersin.org Preclinical evidence supports the use of Mcl-1 inhibitors in MM, and several are currently in early-phase clinical trials. nih.gov The combination of Mcl-1 inhibitors with other agents, such as proteasome inhibitors, has shown enhanced anti-tumor activity in MM models. nih.gov

In B-cell Acute Lymphoblastic Leukemia (B-ALL) , particularly high-risk subtypes, there is a concurrent dependence on both Bcl-2 and Mcl-1. haematologica.orgashpublications.org Preclinical research has shown that dual targeting of Bcl-2 and Mcl-1 is synergistic and more effective than standard chemotherapy or tyrosine kinase inhibitors in primary B-ALL samples. ashpublications.org In patient-derived xenograft (PDX) models of high-risk B-ALL, the combination of Bcl-2 and Mcl-1 inhibitors led to the eradication of leukemia. ashpublications.org

Preclinical Efficacy of Bcl-2/Mcl-1 Inhibition in Hematological Malignancies

| Malignancy | Key Findings | Reference |

|---|---|---|

| Acute Myeloid Leukemia (AML) | Mcl-1 inhibition overcomes venetoclax resistance. Combination of Bcl-2 and Mcl-1 inhibitors shows synergistic anti-leukemia activity. | nih.govaacrjournals.orgresearchgate.net |

| Multiple Myeloma (MM) | Mcl-1 is a key survival factor. Combination with proteasome inhibitors enhances efficacy. | frontiersin.orgnih.gov |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Dual targeting of Bcl-2 and Mcl-1 is synergistic and can eradicate leukemia in PDX models. | haematologica.orgashpublications.org |

While hematologic malignancies are often dependent on Bcl-2, many solid tumors exhibit a greater reliance on Mcl-1 for survival. frontiersin.orgonclive.com This makes Mcl-1 an attractive target for therapeutic intervention in a variety of solid tumors.

In Breast Cancer , particularly triple-negative breast cancer (TNBC), Mcl-1 is frequently overexpressed and contributes to chemoresistance. aacrjournals.orgfrontiersin.org Preclinical studies have shown that Mcl-1 inhibitors can induce apoptosis in TNBC cells. frontiersin.org Furthermore, the expression of both Mcl-1 and Pin1 has been correlated with poor survival in breast cancer patients, suggesting a potential prognostic role for these proteins. aacrjournals.org

Lung Cancer , including both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), also shows dependence on Bcl-2 family proteins. onclive.com High expression of Bcl-2 is common in SCLC. onclive.com In preclinical models of NSCLC and lung squamous cell carcinoma, combinations of Mcl-1 inhibitors with other targeted agents have shown efficacy. mdpi.com

Overexpression of Mcl-1 is also implicated in the progression of Hepatocellular Carcinoma (HCC) . aacrjournals.org However, the role of Mcl-1 in the liver is complex, as it is also essential for maintaining hepatocyte homeostasis. mdpi.com

The therapeutic potential of targeting Bcl-2 family proteins extends to Sarcomas . Mcl-1 inhibitors are being investigated in clinical trials that include patients with advanced solid tumors, including sarcomas. nih.gov

Preclinical and Clinical Evidence for Targeting Bcl-2/Mcl-1 in Solid Tumors

| Tumor Type | Key Findings | Reference |

|---|---|---|

| Breast Cancer | Mcl-1 is overexpressed in TNBC and contributes to chemoresistance. Mcl-1 inhibitors induce apoptosis in TNBC cells. | frontiersin.orgaacrjournals.orgfrontiersin.org |

| Lung Cancer | High Bcl-2 expression is common in SCLC. Mcl-1 inhibitor combinations are effective in preclinical NSCLC models. | mdpi.comonclive.com |

| Hepatocellular Carcinoma | Mcl-1 is often overexpressed and contributes to tumor progression. | aacrjournals.org |

| Sarcoma | Mcl-1 inhibitors are under investigation in clinical trials for advanced solid tumors, including sarcoma. | nih.gov |

The role of Bcl-2 family proteins in regulating apoptosis extends beyond cancer to other disease areas, including immunological disorders and fibrosis. biomolther.org

In the context of immunological disorders , the survival of immune cells is tightly regulated by Bcl-2 family members. For instance, Bcl-2 and Mcl-1 play a role in promoting the survival of neutrophils during inflammation. pnas.org Overexpression of Bcl-2 has been linked to the development of autoimmune diseases by enhancing the survival of T regulatory cells. biomolther.org Preclinical studies using BH3 mimetics have shown that targeting Bcl-2 can induce apoptosis in autoreactive lymphocytes, suggesting a potential therapeutic strategy for conditions like systemic lupus erythematosus (SLE). biomolther.orgpnas.org

There is also emerging evidence for the involvement of Bcl-2 family proteins in fibrosis . BH3 mimetics are being explored for their potential to induce apoptosis in fibrotic tissue. biomolther.org

Mechanisms of Resistance to Bcl 2/mcl 1 in 1 and Combination Strategies

Intrinsic Resistance Mechanisms

Intrinsic resistance to Bcl-2/Mcl-1-IN-1 can arise from several pre-existing cellular characteristics that diminish the cell's reliance on Bcl-2 and Mcl-1 for survival.

The B-cell lymphoma 2 (Bcl-2) family of proteins comprises a complex network of pro- and anti-apoptotic members that regulate the intrinsic pathway of apoptosis. biorxiv.org The five main anti-apoptotic proteins are Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1 (also known as Bfl-1). biorxiv.org The survival of a cell is often dependent on the collective function of several of these anti-apoptotic proteins. nih.gov

A primary mechanism of intrinsic resistance to dual Bcl-2/Mcl-1 inhibition is the compensatory upregulation or high baseline expression of other anti-apoptotic family members, particularly B-cell lymphoma-extra large (Bcl-xL) and A1. biorxiv.org When Bcl-2 and Mcl-1 are inhibited, cancer cells can evade apoptosis by relying on these other pro-survival proteins to sequester pro-apoptotic proteins like Bim, Bak, and Bax. ashpublications.orgnih.gov For instance, studies have shown that resistance to Bcl-2 inhibitors can be conferred by the upregulation of Mcl-1 or Bcl-xL. nih.gov In some cancer cell lines, resistance to ABT-737, an inhibitor of Bcl-2 and Bcl-xL, was associated with the upregulation of Mcl-1 and A1. biorxiv.org This functional redundancy implies that the inhibition of only two members of this family may be insufficient to induce cell death in tumors that are dependent on a wider array of anti-apoptotic proteins. nih.gov

Cancer cells often exhibit aberrant activation of pro-survival signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. oncotarget.comd-nb.info These pathways can promote resistance to Bcl-2/Mcl-1 inhibitors by influencing the expression and activity of Bcl-2 family proteins. oncotarget.comnih.gov

The PI3K/Akt/mTOR signaling pathway, for example, can upregulate the transcription and translation of Mcl-1 and Bcl-2. nih.gov In some breast cancers, increased Mcl-1 protein levels, driven by the PI3K/AKT pathway, can enhance cell survival even without changes in the MCL1 gene itself. nih.gov Similarly, the MAPK/ERK pathway can increase the stability of the Mcl-1 protein. mdpi.com The activation of these pathways can therefore raise the threshold for apoptosis induction, making cells less sensitive to the inhibition of Bcl-2 and Mcl-1. ashpublications.org

| Signaling Pathway | Effect on Bcl-2 Family | Mechanism of Resistance |

|---|---|---|

| PI3K/Akt/mTOR | Upregulates Mcl-1 and Bcl-2 expression | Increases the overall level of anti-apoptotic proteins, requiring higher levels of inhibitor to induce apoptosis. |

| MAPK/ERK | Increases Mcl-1 protein stability | Prevents the degradation of Mcl-1, thereby maintaining its anti-apoptotic function. |

The function of Bcl-2 family proteins is tightly regulated by their subcellular localization, primarily at the mitochondrial outer membrane. frontiersin.org However, these proteins are also found in other cellular compartments, including the endoplasmic reticulum and the nucleus. frontiersin.org Changes in the localization of these proteins can impact their function and contribute to drug resistance.

For example, Mcl-1 has been found to localize to the mitochondrial matrix, where it can influence mitochondrial fusion and respiration, in addition to its canonical role in inhibiting apoptosis at the outer membrane. researchgate.net The transmembrane domain of Mcl-1 is crucial for its localization and interactions. pnas.org Alterations in the interactions between the transmembrane domains of Bcl-2 family members can affect their anti-apoptotic activity. pnas.org While direct evidence linking subcellular localization changes to intrinsic resistance to dual Bcl-2/Mcl-1 inhibitors is still emerging, the dynamic nature of this process suggests it could play a role in modulating cellular sensitivity to these agents. frontiersin.org

Acquired Resistance Mechanisms

Acquired resistance emerges in cancer cells following prolonged exposure to a therapeutic agent. In the context of this compound, this involves adaptive changes that allow the cells to survive and proliferate despite the continued presence of the inhibitor.

A key mechanism of acquired resistance involves dynamic shifts in the expression and interaction patterns of Bcl-2 family proteins. ashpublications.org Upon treatment with a Bcl-2/Mcl-1 inhibitor, cancer cells can adapt by altering the balance of pro- and anti-apoptotic proteins.

For example, treatment with an Mcl-1 inhibitor alone can lead to a compensatory increase in Bcl-2/Bim complexes. haematologica.org Conversely, treatment with a Bcl-2 inhibitor can result in an increased association between Mcl-1 and Bim. ashpublications.org This reciprocal upregulation demonstrates the plasticity of the apoptotic machinery. nih.gov In multiple myeloma cells, acquired resistance to an Mcl-1 inhibitor was associated with the formation of Bcl-xL:Bim and Bcl-xL:Bak complexes, indicating a shift in dependence to Bcl-xL for survival. ashpublications.org This dynamic rewiring of the Bcl-2 family network allows cancer cells to circumvent the effects of the inhibitor and maintain their survival.

| Inhibitor | Observed Dynamic Change | Resulting Resistance Mechanism |

|---|---|---|

| Mcl-1 Inhibitor | Increased formation of Bcl-2/Bim complexes | Shift in dependency to Bcl-2 for survival |

| Bcl-2 Inhibitor | Increased formation of Mcl-1/Bim complexes | Shift in dependency to Mcl-1 for survival |

| Mcl-1 Inhibitor | Increased formation of Bcl-xL/Bim and Bcl-xL/Bak complexes | Shift in dependency to Bcl-xL for survival |

Mcl-1 is a labile protein with a short half-life, making its regulation at the post-translational level particularly important. oncotarget.comnih.gov Alterations in the processes that control Mcl-1's stability and degradation can contribute to acquired resistance.

Mcl-1 protein levels are regulated by a balance of phosphorylation, ubiquitination, and deubiquitination. frontiersin.org Kinases such as ERK and GSK-3β can phosphorylate Mcl-1, often leading to its degradation, while deubiquitinases like USP9X can stabilize it. frontiersin.orguu.nl Acquired resistance could therefore arise from mutations or altered activity of these regulatory proteins. For instance, increased activity of a deubiquitinase or decreased activity of a kinase that promotes Mcl-1 degradation could lead to higher steady-state levels of Mcl-1, thereby counteracting the effect of an inhibitor. frontiersin.org Furthermore, some Mcl-1 inhibitors have been shown to induce post-translational modifications, such as ERK-mediated phosphorylation, which could potentially impact the protein's non-canonical functions and contribute to resistance. frontiersin.org

Strategies to Overcome Resistance

Combinatorial Approaches with Other BH3 Mimetics

The rationale for combining a dual Bcl-2/Mcl-1 inhibitor with other BH3 mimetics stems from the intricate interplay among the anti-apoptotic Bcl-2 family proteins, which also includes Bcl-xL. researchgate.net Cancer cells can develop resistance by upregulating the expression of a Bcl-2 family member that is not targeted by the initial therapy. researchgate.net For instance, resistance to Bcl-2 inhibitors can be mediated by the overexpression of Mcl-1 or Bcl-xL. nih.govonclive.com

In scenarios where resistance to a dual Bcl-2/Mcl-1 inhibitor emerges, the upregulation of Bcl-xL is a plausible escape mechanism. researchgate.net Therefore, combining the dual inhibitor with a selective Bcl-xL inhibitor could be a rational strategy to overcome this resistance. Research in multiple myeloma has shown that acquired resistance to Mcl-1 inhibitors can be overcome by concurrent inhibition of Bcl-xL or Bcl-2. ashpublications.org This suggests that a triple-targeting approach, while not using a single agent, could be effective.

Dynamic BH3 profiling, a technique to assess mitochondrial apoptotic priming, has revealed that inhibition of one anti-apoptotic protein can increase the cell's dependence on another. ashpublications.org For example, treating cells with an Mcl-1 inhibitor can increase their reliance on Bcl-2 and Bcl-xL for survival. ashpublications.org This reciprocal dependency underscores the potential for synergistic cell death when combining different BH3 mimetics. ashpublications.orgnih.gov Studies in acute myeloid leukemia (AML) and high-risk B-cell acute lymphoblastic leukemia (B-ALL) have demonstrated potent synergy when combining BCL-2 and MCL1 inhibitors, effectively killing cancer cells that are resistant to single-agent therapy. nih.govashpublications.org

Table 1: Examples of Combinatorial Approaches with BH3 Mimetics

| Cancer Type | Combination Strategy | Rationale | Key Findings |

|---|---|---|---|

| Multiple Myeloma | Mcl-1 inhibitor + Bcl-2/Bcl-xL inhibitor | Overcoming acquired resistance by targeting compensatory survival proteins. researchgate.netashpublications.org | Synergistic apoptosis in resistant cells. ashpublications.org |

| Acute Myeloid Leukemia (AML) | BCL-2 inhibitor (Venetoclax) + MCL1 inhibitor (S63845) | Targeting dual dependency and overcoming venetoclax (B612062) resistance. nih.govresearchgate.net | Synergistic pro-apoptotic activity, effective against chemoresistant samples. nih.gov |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | BCL-2 inhibitor + MCL1 inhibitor | Exploiting co-dependence on both proteins for survival in high-risk B-ALL. ashpublications.org | Potent in vitro and in vivo activity against high-risk patient-derived xenografts. ashpublications.org |

Combination with Conventional Chemotherapy

Combining Bcl-2/Mcl-1 inhibitors with conventional cytotoxic chemotherapy is another promising strategy to overcome resistance. Chemotherapeutic agents often induce DNA damage, which in turn activates the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic proteins like BAX and Noxa. researchgate.net Noxa specifically neutralizes Mcl-1, thereby sensitizing cells to apoptosis.

The synergy between these two classes of drugs is multi-faceted. Chemotherapy can "prime" cancer cells for apoptosis by increasing the levels of pro-apoptotic BH3-only proteins, making them more susceptible to the effects of a Bcl-2/Mcl-1 inhibitor. researchgate.net Conversely, the Bcl-2/Mcl-1 inhibitor lowers the threshold for apoptosis, allowing chemotherapy to be more effective at lower, potentially less toxic, concentrations. nih.gov

Research has shown that Mcl-1 inhibitors can act synergistically with chemotherapy drugs in chemoresistant cervical and colon cancer models. nih.gov Similarly, in AML, the combination of a Bcl-2 inhibitor with standard cytotoxic drugs has shown superior activity compared to either agent alone. nih.gov This suggests that dual inhibition of Bcl-2 and Mcl-1 could re-sensitize chemoresistant tumors to conventional treatments. nih.gov

Table 2: Combination Strategies with Conventional Chemotherapy

| Cancer Type | Combination | Mechanism of Synergy |

|---|---|---|

| Acute Myeloid Leukemia (AML) | BCL-2/MCL1 inhibitors + Standard cytotoxic drugs | Chemotherapy primes cells for apoptosis, while BH3 mimetics lower the apoptotic threshold. nih.gov |

Combination with Targeted Therapies

Targeted therapies, which inhibit specific oncogenic signaling pathways, can be effectively combined with Bcl-2/Mcl-1 inhibitors to overcome resistance. Many of these pathways regulate the expression and stability of Bcl-2 family proteins. oncotarget.com

Tyrosine Kinase Inhibitors (TKIs): In cancers driven by specific kinases, such as Philadelphia chromosome-positive (Ph+) ALL, TKIs like dasatinib (B193332) are standard of care. ashpublications.org Combining a Bcl-2/Mcl-1 inhibitor with a TKI can be highly effective. For instance, in Ph+ B-ALL, the combination of BCL-2 and MCL1 inhibitors with dasatinib showed potent killing of primary cancer cells. ashpublications.org Some TKIs have also been found to enhance the degradation of Mcl-1 protein, providing a clear rationale for their combination with Bcl-2 inhibitors. aacrjournals.org

MAPK Pathway Inhibitors: The mitogen-activated protein kinase (MAPK) pathway is a key regulator of Mcl-1 expression. oncotarget.com Resistance to Bcl-2 inhibitors can be associated with MAPK pathway activation, which stabilizes Mcl-1. researchgate.net Therefore, combining a Bcl-2/Mcl-1 inhibitor with a MEK inhibitor (a component of the MAPK pathway) like trametinib (B1684009) or cobimetinib (B612205) can be synergistic. researchgate.netresearchgate.net Trametinib can upregulate the pro-apoptotic protein BIM, increasing the cell's dependency on Mcl-1 and thus its sensitivity to Mcl-1 inhibition. researchgate.netfrontiersin.org

PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR signaling pathway is another critical regulator of Mcl-1 levels. oncotarget.comnih.gov Inhibitors of this pathway, such as BEZ235, can decrease Mcl-1 expression, thereby releasing pro-apoptotic proteins and sensitizing cancer cells to Bcl-2 inhibitors. nih.govoncotarget.com This combination has shown strong synergy in diffuse large B-cell lymphoma (DLBCL). oncotarget.com

CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator of the MCL1 gene. onclive.com Inhibiting CDK9 with agents like alvocidib or AZD4573 leads to a rapid decrease in Mcl-1 protein levels. onclive.comhaematologica.org This provides a powerful indirect method to target Mcl-1 and can be combined with Bcl-2 inhibitors to overcome resistance, as demonstrated in AML. haematologica.orgnih.gov

Table 3: Combination Strategies with Targeted Therapies

| Targeted Pathway | Inhibitor Class | Combination Rationale | Example Cancer Type |

|---|---|---|---|

| BCR-ABL | Tyrosine Kinase Inhibitors (TKIs) | Potentiate TKI activity and overcome resistance. ashpublications.org | Philadelphia chromosome-positive (Ph+) ALL |

| MAPK/ERK | MEK Inhibitors (e.g., Trametinib) | Downregulate Mcl-1 and upregulate pro-apoptotic BIM. researchgate.netfrontiersin.org | Acute Myeloid Leukemia (AML) |

| PI3K/AKT/mTOR | PI3K/mTOR dual inhibitors | Suppress Mcl-1 expression, sensitizing cells to Bcl-2 inhibition. nih.govoncotarget.com | Diffuse Large B-cell Lymphoma (DLBCL) |

Modulation of Mcl-1 Regulatory Pathways

Beyond direct inhibition, strategies that modulate the pathways regulating Mcl-1 expression and stability are crucial for overcoming resistance. Mcl-1 is a protein with a very short half-life, and its levels are tightly controlled at both the transcriptional and post-translational levels. oncotarget.com

Transcriptional Regulation: As mentioned, the transcription of the MCL1 gene is dependent on factors like CDK9. haematologica.orgnih.gov Targeting these transcriptional regulators offers an effective way to deplete Mcl-1 stores and re-sensitize cells to apoptosis.

Post-Translational Regulation: Mcl-1 protein stability is controlled by a balance of phosphorylation and ubiquitination events. Several kinases and phosphatases are involved in this process. For example, inhibition of receptor tyrosine kinases can enhance Mcl-1 protein degradation. aacrjournals.org Furthermore, the PI3K/AKT/mTOR pathway not only affects transcription but also stabilizes the Mcl-1 protein; its inhibition can therefore lead to Mcl-1 destabilization and degradation. nih.gov Targeting the enzymes responsible for Mcl-1 ubiquitination and subsequent proteasomal degradation is another area of active research.

Biomarkers for Response and Resistance Prediction

Identification of Predictive Biomarkers for Bcl-2/Mcl-1-IN-1 Sensitivity

Several potential biomarkers have been investigated to predict the sensitivity of cancer cells to dual inhibitors of Bcl-2 and Mcl-1. These can be broadly categorized into the expression levels of key apoptosis-regulating proteins, the functional status of the apoptotic pathway, and specific genetic characteristics of the tumor.

The expression levels of anti-apoptotic proteins of the Bcl-2 family are key determinants of the survival of cancer cells. ashpublications.org The relative abundance of Bcl-2, Mcl-1, and Bcl-xL can predict how a cancer cell will respond to inhibitors targeting these proteins.

High Mcl-1 Expression: Elevated levels of Mcl-1 are often associated with a dependence on this protein for survival, suggesting that tumors with high Mcl-1 expression may be particularly sensitive to inhibitors that target Mcl-1. aacrjournals.org In some cancers, such as non-small cell lung cancer, high Mcl-1 expression is a common feature. cancertreatmentjournal.com

Ratio of Bcl-2 Family Proteins: The ratio of different Bcl-2 family members can be a more accurate predictor of sensitivity than the level of a single protein. For instance, in multiple myeloma, the ratio of BCL2 to MCL1 mRNA has been shown to be a better predictor of sensitivity to the Bcl-2 inhibitor venetoclax (B612062) than the expression levels of either gene alone. aacrjournals.org Similarly, a study on chronic lymphocytic leukemia found that the ratio of (MCL-1 + BFL-1)/BCL-2 expression correlated strongly with sensitivity to the Bcl-2/Bcl-xL inhibitor ABT-737. ashpublications.org

Co-expression of Bcl-xL: The co-expression of Bcl-xL can be a predictor of resistance to Bcl-2 specific inhibitors. aacrjournals.org However, for a dual Bcl-2/Mcl-1 inhibitor, the impact of Bcl-xL expression would need to be considered in the context of the inhibitor's specificity.

| Biomarker | Cancer Type | Finding | Implication for this compound Sensitivity |

|---|---|---|---|

| High Mcl-1 Expression | Breast Cancer, Non-Small Cell Lung Cancer | Correlates with sensitivity to Mcl-1 inhibition. aacrjournals.orgcancertreatmentjournal.com | Potential sensitivity. |

| BCL2/MCL1 mRNA Ratio | Multiple Myeloma | Predicts sensitivity to venetoclax. aacrjournals.org | A balanced inhibition of both may be required. |

| (MCL-1 + BFL-1)/BCL-2 Ratio | Chronic Lymphocytic Leukemia | Correlates with sensitivity to ABT-737. ashpublications.org | The balance between Mcl-1 and Bcl-2 is critical. |

| Bcl-xL Co-expression | Multiple Myeloma | Predicts resistance to venetoclax. aacrjournals.org | May confer resistance if the inhibitor does not also target Bcl-xL. |

BH3 profiling is a functional assay that measures how close a cell is to the threshold of apoptosis, a state known as "apoptotic priming". nih.gov This technique exposes isolated mitochondria to a panel of BH3 peptides, which are fragments of pro-apoptotic proteins that can selectively inhibit different anti-apoptotic Bcl-2 family members. nih.gov

Principle of BH3 Profiling: By observing which BH3 peptides trigger mitochondrial outer membrane permeabilization (MOMP), a key step in apoptosis, researchers can determine which anti-apoptotic proteins a cell relies on for survival. nih.govmdpi.com For example, if a cell's mitochondria are sensitive to the NOXA BH3 peptide, it suggests a dependence on Mcl-1. nih.gov

Predicting Sensitivity: A high degree of apoptotic priming, where cells are close to the apoptotic threshold, generally indicates a greater sensitivity to BH3 mimetic drugs. nih.gov BH3 profiling can functionally identify the dominant anti-apoptotic protein a cancer cell depends on, which is a better predictor of sensitivity than protein or RNA expression levels alone. ashpublications.orgnih.gov In neuroblastoma, for instance, mitochondrial profiling has been used to classify tumors as either Bcl-2- or Mcl-1-dependent. aacrjournals.org

Specific genetic changes within cancer cells can also serve as predictive biomarkers for sensitivity to Bcl-2/Mcl-1 inhibitors.

MCL1 Gene Amplification: Amplification of the MCL1 gene, leading to increased Mcl-1 protein levels, is observed in a significant portion of human cancers, including lung and breast cancers. cancertreatmentjournal.compnas.org Cancer cell lines with MCL1 amplification have shown dependence on Mcl-1 for survival, making them potentially more susceptible to Mcl-1 inhibitors. cancertreatmentjournal.com In triple-negative breast cancer, for example, MCL1 amplification is frequently observed. oncotarget.com

Co-amplification with Other Oncogenes: In some cancers, MCL1 is co-amplified with other oncogenes. For example, up to 80% of MYC-amplified triple-negative breast cancers also have MCL1 co-amplification. oncotarget.com This co-dependence can create a therapeutic vulnerability that can be exploited by targeting both pathways.

Mutations in other BCL-2 Family Genes: While less common, mutations in other BCL-2 family genes could also influence the response to Bcl-2/Mcl-1 inhibitors.

| Genetic Alteration | Cancer Type | Finding | Implication for this compound Sensitivity |

|---|---|---|---|

| MCL1 Gene Amplification | Lung Cancer, Breast Cancer | Associated with dependence on Mcl-1 for survival. cancertreatmentjournal.compnas.org | Potential sensitivity. |

| MCL1 Co-amplification with MYC | Triple-Negative Breast Cancer | Frequent occurrence, suggesting a co-dependence. oncotarget.com | Potential for synergistic targeting. |

Biomarkers for Acquired Resistance

Even if a tumor is initially sensitive to a Bcl-2/Mcl-1 inhibitor, it can develop resistance over time. Understanding the biomarkers of acquired resistance is critical for anticipating and overcoming this challenge.

Upregulation of Other Anti-apoptotic Proteins: A common mechanism of resistance to targeted therapies is the upregulation of alternative survival pathways. For example, resistance to Bcl-2 inhibitors can be mediated by the upregulation of Mcl-1 or Bcl-xL. ashpublications.orghtct.com.br Similarly, resistance to an Mcl-1 inhibitor could involve the increased expression of Bcl-2 or Bcl-xL. ashpublications.org Therefore, monitoring the expression levels of all anti-apoptotic Bcl-2 family members during treatment is important.

Changes in Apoptotic Priming: Acquired resistance to BH3 mimetics is often characterized by a decrease in mitochondrial apoptotic priming. nih.gov This can be due to various alterations in Bcl-2 family proteins. nih.gov

Mutations in the Target Proteins: While not as common, mutations in the BCL2 or MCL1 genes that prevent the inhibitor from binding to its target could also lead to resistance.

Activation of Pro-survival Signaling Pathways: Cancer cells can develop resistance by activating signaling pathways that promote the expression or stability of anti-apoptotic proteins. For instance, the MAPK and PI3K pathways can increase Mcl-1 levels. oncotarget.com

Methodologies for Biomarker Discovery and Validation

A variety of methodologies are employed to discover and validate biomarkers for predicting the response to Bcl-2/Mcl-1 inhibitors.

Genomic and Transcriptomic Profiling: Techniques such as next-generation sequencing (NGS) and quantitative real-time PCR (qRT-PCR) are used to identify gene amplifications, mutations, and changes in mRNA expression levels of Bcl-2 family members. aacrjournals.org

Proteomic Analysis: Western blotting and quantitative fluorescence cytometry (QFCM) are used to measure the protein levels of Bcl-2 family members. nih.gov QFCM has the advantage of being able to quantify protein levels in specific cell populations within a heterogeneous sample. nih.gov

Functional Assays: As discussed, BH3 profiling is a powerful functional assay for determining apoptotic dependencies. nih.gov Dynamic BH3 profiling (DBP) is an extension of this technique where cells are first treated with a drug to see how it alters their apoptotic priming. haematologica.org

Computational Modeling: Mathematical models are being developed to simulate the complex interactions within the Bcl-2 family and predict how cells will respond to different inhibitors. hep.com.cn These models can help to understand the "weights" of Bcl-2 and Mcl-1 in promoting cell survival and predict the optimal combination ratio for dual inhibitors. hep.com.cn

Preclinical Models: Patient-derived xenograft (PDX) models, where human tumors are grown in mice, are invaluable for testing the efficacy of new drugs and validating potential biomarkers in a more clinically relevant setting. nih.gov

Future Directions and Research Gaps

Exploring Novel Combinatorial Therapies

A significant area of future research lies in combining dual Bcl-2/Mcl-1 inhibitors with other anticancer agents to achieve synergistic effects and overcome resistance. The rationale is that many tumors rely on multiple survival pathways, and simultaneously targeting both Bcl-2 and Mcl-1 can create a vulnerability that other drugs can exploit.

Research has shown that combining Bcl-2 and Mcl-1 inhibition is highly effective in a range of cancers. For instance, in melanoma and various hematological malignancies, the combination of specific inhibitors for Bcl-2 (like venetoclax) and Mcl-1 (like S63845) has demonstrated potent synergistic killing of cancer cells, even in tumors resistant to single-agent therapy. nih.govmdpi.comhaematologica.org This suggests that a single molecule like Bcl-2/Mcl-1-IN-1 could be effectively paired with a diverse array of treatments.

Future combinatorial strategies are expected to include:

Chemotherapy: Combining dual inhibitors with traditional DNA-damaging agents like cisplatin (B142131) or antimitotic drugs has shown promise. For example, Mcl-1 inhibition can reverse chemoresistance to drugs like doxorubicin. oncoscience.us In chemoresistant cervical and colon cancer models, the combination of Mcl-1 and Bcl-2 inhibitors reduced tumor growth and prolonged survival. nih.gov

Targeted Therapies: There is strong potential for combinations with targeted agents. In high-risk B-cell acute lymphoblastic leukemia (B-ALL), combining Bcl-2 and Mcl-1 inhibition with the tyrosine kinase inhibitor (TKI) dasatinib (B193332) showed potent killing of cancer cells. ashpublications.org Similarly, pairing with BTK inhibitors like ibrutinib (B1684441) has been shown to improve outcomes in mantle cell lymphoma. nih.gov

Other BH3 Mimetics: In some contexts, it may be beneficial to combine a dual Bcl-2/Mcl-1 inhibitor with inhibitors of other Bcl-2 family members like Bcl-xL. This could be particularly relevant in cancers where Bcl-xL also plays a significant pro-survival role. haematologica.org

Table 1: Investigated Combinatorial Therapies for Dual Bcl-2/Mcl-1 Inhibition

| Cancer Type | Combination Agent | Rationale |

|---|---|---|

| High-Risk B-ALL | Dasatinib (TKI) | Potent synergistic killing in Ph+ B-ALL cases. ashpublications.org |

| Mantle Cell Lymphoma | Ibrutinib (BTK inhibitor) | Dual targeting of BTK and Bcl-2 pathways improves treatment outcomes. nih.gov |

| Melanoma | ABT-737 (Bcl-2/Bcl-xL/Bcl-w inhibitor) | Combination with Mcl-1 inhibitor almost completely abolished melanoma cell survival. mdpi.com |

| Cervical and Colon Cancer | Chemotherapy | Overcomes chemoresistance and prolongs survival in preclinical models. nih.gov |

Understanding Non-Apoptotic Functions of Bcl-2 Family Proteins

While the primary function of Bcl-2 and Mcl-1 in cancer is the inhibition of apoptosis, emerging evidence indicates they have other important roles that could be relevant to therapy. A key research gap is to fully understand these non-apoptotic, or "non-canonical," functions.

Mcl-1, in particular, has been shown to have functions that are independent of its ability to block cell death. nih.gov These include:

Nuclear Functions and Chemoresistance: Mcl-1 can move from the mitochondria to the nucleus, a process that has been linked to chemoresistance in cancers like colorectal cancer. researchgate.netclevelandclinic.org This nuclear Mcl-1 appears to play a role in the DNA damage response. oncoscience.usaacrjournals.org Further research into the nuclear interactome of Mcl-1 is underway to elucidate these mechanisms. aacrjournals.org Understanding how dual inhibitors affect this nuclear pool of Mcl-1 could reveal new ways to overcome drug resistance.

Metabolism and Mitochondrial Homeostasis: Mcl-1 is involved in regulating cellular bioenergetics, including the TCA cycle and glycolysis. nih.govhaematologica.org It also plays a role in maintaining mitochondrial homeostasis. nih.gov Targeting Mcl-1 can disrupt these metabolic processes, adding another layer to its anti-cancer effects. nih.govhaematologica.org

Cell Cycle and Senescence: Mcl-1 has been implicated in cell cycle control and can inhibit chemotherapy-induced senescence, a state of irreversible growth arrest. nih.gov

Future research must explore whether dual inhibitors like this compound can effectively target these non-apoptotic functions and what the therapeutic consequences might be. This could open up new avenues for their use, potentially beyond simply inducing apoptosis.

Development of Next-Generation Dual Inhibitors

The development of the first Bcl-2 inhibitor, venetoclax (B612062), was a major breakthrough, but resistance, often driven by Mcl-1, remains a challenge. haematologica.org This has spurred the development of next-generation inhibitors that can simultaneously target both Bcl-2 and Mcl-1.

The goals for these next-generation compounds include:

Improved Potency and Selectivity: Creating molecules with high affinity for both Bcl-2 and Mcl-1 is a key objective. medchemexpress.com For example, compounds like AZD4320 have been developed as potent dual inhibitors of Bcl-2 and Bcl-xL, demonstrating the feasibility of targeting multiple family members. aacrjournals.org Similar efforts are focused on Bcl-2/Mcl-1 dual inhibition. nih.gov

Overcoming Resistance: A primary aim is to develop drugs that are effective against tumors that have acquired resistance to single-agent Bcl-2 inhibitors. nih.govhaematologica.org

Favorable Pharmacokinetics: Ensuring that these molecules have good oral bioavailability and are well-tolerated is crucial for their clinical success.

Strategies for developing these new inhibitors include structure-guided design and the hybridization of existing selective inhibitors for Bcl-2 and Mcl-1. acs.org The successful development of these next-generation dual inhibitors could provide a powerful new tool in the fight against a wide range of cancers.

Table 2: Examples of Next-Generation Dual Inhibitors

| Compound | Target(s) | Developmental Stage/Key Finding |

|---|---|---|

| AZD4320 | Bcl-2/Bcl-xL | Demonstrates activity in hematologic cancer models, including those resistant to venetoclax. aacrjournals.org |

| APG-1252 | Bcl-2/Bcl-xL | A prodrug designed to minimize platelet toxicity, in clinical trials for solid tumors. tandfonline.com |

| Hybrid Compounds | Mcl-1/Bcl-xL | Design of hybrid molecules has yielded compounds with potent dual inhibitory activity. acs.org |

Advanced Preclinical Models

To accurately predict the clinical efficacy of dual Bcl-2/Mcl-1 inhibitors, it is essential to use advanced preclinical models that better recapitulate human tumors. Patient-derived xenografts (PDXs) are at the forefront of this effort. In PDX models, tumor tissue from a patient is implanted into an immunodeficient mouse, allowing for the study of the drug's effect on a tumor that retains the genetic and histological characteristics of the original cancer.

PDX models have been instrumental in demonstrating the potential of dual Bcl-2/Mcl-1 inhibition:

In high-risk B-ALL, the combination of venetoclax and an Mcl-1 inhibitor eradicated leukemia in PDX models. ashpublications.org

In a PDX model of AML from a patient who had relapsed after venetoclax treatment, the combination of Bcl-2 and Mcl-1 inhibition significantly extended survival. nih.govhaematologica.org

PDX models of synovial sarcoma have been used to show that combined Bcl-2 and Mcl-1 inhibition can induce tumor regression. ascopubs.org

The use of PDX models will be critical for the future development of compounds like this compound. They allow for the testing of efficacy across a range of patient-specific tumors, the investigation of biomarkers that predict response, and the optimization of combination therapies before moving into human clinical trials.

Therapeutic Repurposing in Non-Oncological Contexts

While the primary focus of Bcl-2 and Mcl-1 inhibitors has been on cancer, there is a nascent but growing interest in their potential application in other diseases. The regulation of apoptosis is central to many physiological and pathological processes, and dysregulation of Bcl-2 family proteins is implicated in conditions beyond cancer.

Potential areas for therapeutic repurposing include:

Infectious Diseases: Some viruses manipulate the Bcl-2 family proteins to prolong the life of infected cells. There is early-stage research exploring the use of Bcl-2 inhibitors as a strategy to treat viral infections.

Neurodegenerative Diseases: The role of Mcl-1 in mitochondrial function and autophagy suggests that modulating its activity could have implications for neurodegenerative diseases where these processes are impaired. nih.gov

This area of research is still in its infancy, and significant work is needed to determine if the benefits of targeting Bcl-2 and Mcl-1 in these contexts outweigh the potential risks. However, it represents an exciting and underexplored frontier for this class of inhibitors.

Q & A

Q. What is the molecular mechanism of Bcl-2/Mcl-1-IN-1 in inhibiting Bcl-2 and Mcl-1, and how are its binding affinities (Ki values) experimentally determined?

this compound exhibits dual inhibitory activity against Bcl-2 (Ki: 4.53 μM) and Mcl-1 (Ki: 1.19 μM) by competitively binding to their hydrophobic grooves, disrupting anti-apoptotic protein interactions with pro-apoptotic effectors like Bax/Bak. Binding affinities are typically quantified using fluorescence polarization assays or surface plasmon resonance (SPR). For example, SPR measures real-time binding kinetics by immobilizing recombinant Bcl-2/Mcl-1 proteins on a sensor chip and monitoring inhibitor interactions . Competitive displacement assays with fluorescently labeled BH3 peptides can further validate selectivity .

Q. What experimental conditions are critical for ensuring reproducibility in this compound studies?

Key factors include:

- Compound solubility : Use DMSO stocks (<0.1% final concentration) to avoid cellular toxicity.

- Buffer composition : Maintain physiological pH (7.4) and ionic strength (e.g., 150 mM NaCl) in binding assays.

- Control groups : Include vehicle controls (DMSO-only) and positive controls (e.g., ABT-199 for Bcl-2 inhibition). Detailed protocols for compound preparation and assay validation should follow standardized guidelines, such as those outlined in medicinal chemistry reporting standards .

Q. How can researchers confirm the specificity of this compound for its targets in cellular models?

- Genetic knockdown : Use siRNA or CRISPR to silence Bcl-2/Mcl-1 and assess changes in inhibitor efficacy.

- Cross-inhibition assays : Test against related anti-apoptotic proteins (e.g., Bcl-xL) to rule off-target effects.

- Dose-response curves : Compare IC50 values across protein isoforms to identify selectivity trends .

Advanced Research Questions

Q. How should researchers design experiments to evaluate synergistic effects of this compound with other apoptosis inducers (e.g., venetoclax)?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) in cell viability assays.

- Mechanistic validation : Perform immunoblotting for cleaved caspase-3/PARP to confirm apoptosis activation.

- In vivo xenograft models : Co-administer inhibitors and monitor tumor regression kinetics, ensuring proper pharmacokinetic alignment of drug half-lives .

Q. What methodologies address discrepancies between in vitro potency (Ki/IC50) and in vivo efficacy of this compound?

- Pharmacokinetic profiling : Measure plasma stability, bioavailability, and tissue distribution using LC-MS/MS.

- Tumor microenvironment (TME) models : Use 3D spheroids or patient-derived organoids to mimic stromal interactions affecting drug penetration.

- Resistance assays : Long-term exposure to sublethal doses can identify compensatory survival pathways (e.g., upregulated Mcl-1 expression) .

Q. How can researchers critically evaluate conflicting data on this compound’s efficacy across different cancer cell lines?

- Context-dependent dependency analysis : Stratify cell lines by Bcl-2/Mcl-1 expression levels (via RNA-seq or proteomics) and correlate with inhibitor sensitivity.

- Multi-omics integration : Combine transcriptomic, mutational, and apoptotic signaling data to identify biomarkers of response.

- Statistical rigor : Apply ANOVA with post-hoc tests to ensure observed differences are not due to experimental variability .

Q. What strategies validate the use of this compound in overcoming acquired resistance to BH3 mimetics?

- Longitudinal studies : Treat resistant clones with escalating doses and monitor adaptive changes via RNA sequencing.

- Dynamic BH3 profiling : Measure mitochondrial priming after inhibitor exposure to assess functional apoptosis competency.

- Structural modeling : Perform molecular dynamics simulations to predict mutations altering inhibitor binding, guiding analog synthesis .

Methodological Guidelines

- Data presentation : Follow journal-specific standards for IC50/EC50 reporting, including error margins and statistical tests (e.g., 95% confidence intervals) .

- Ethical considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid biases in preclinical models .

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing animal cohorts, randomization, and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.